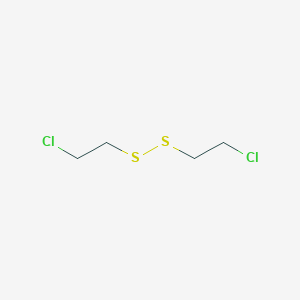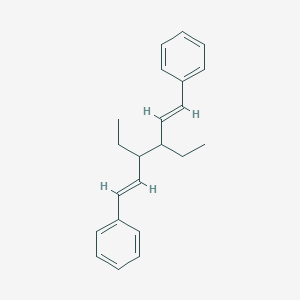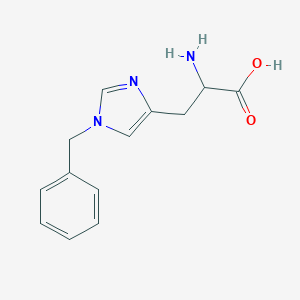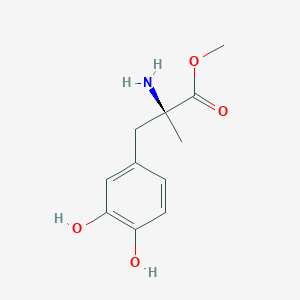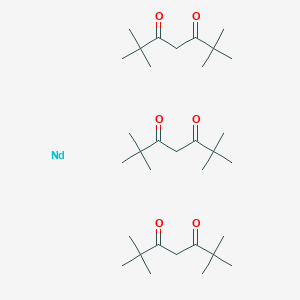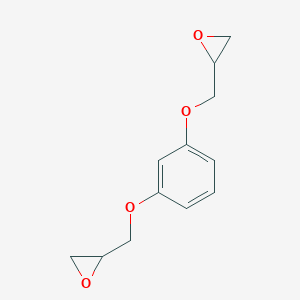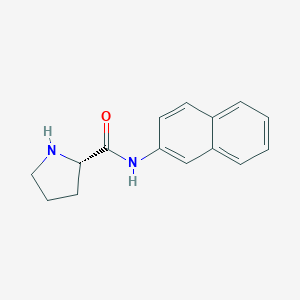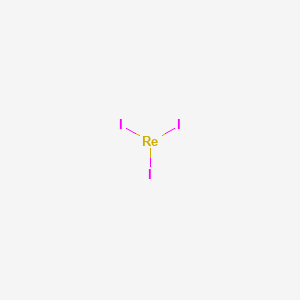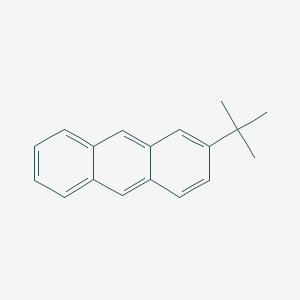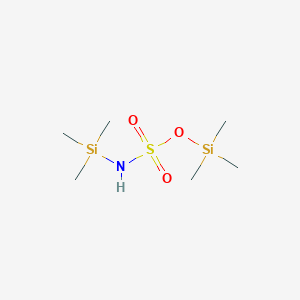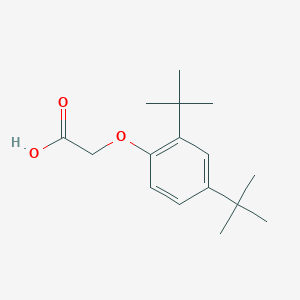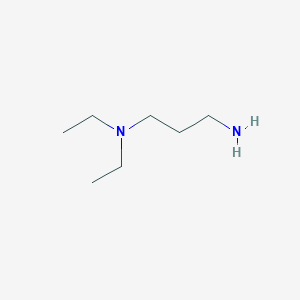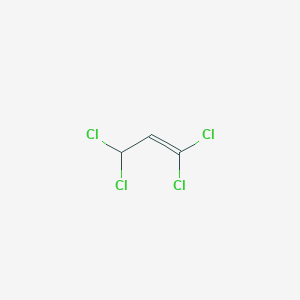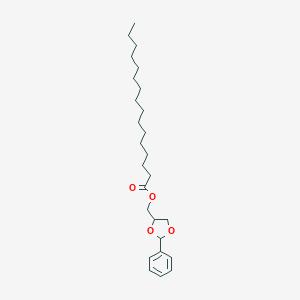
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, also known as PDMP, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. PDMP is a member of the dioxolane family of compounds and is a derivative of palmitic acid.
Applications De Recherche Scientifique
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and lysosomal storage disorders. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of this enzyme leads to the accumulation of glycosphingolipids, which has been linked to various diseases.
Mécanisme D'action
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate inhibits the activity of glucosylceramide synthase by binding to the enzyme's active site. This inhibition leads to the accumulation of glycosphingolipids, which can have various effects on cells. The accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to have various biochemical and physiological effects on cells. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate-induced accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has also been shown to induce the expression of various genes involved in cell death and survival pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate in lab experiments is its ability to selectively inhibit the activity of glucosylceramide synthase. This selectivity allows researchers to study the effects of glycosphingolipid accumulation on cells without affecting other cellular processes. However, (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for research on (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate. One direction is to study the effects of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate on lysosomal storage disorders, which are characterized by the accumulation of glycosphingolipids in lysosomes. Another direction is to investigate the potential use of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate as a therapeutic agent in cancer and diabetes. Furthermore, the development of more stable and soluble derivatives of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate could enhance its use in scientific research.
Méthodes De Synthèse
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate involves the reaction of palmitic acid with 2-phenyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The reaction produces (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, which is then purified using various techniques such as column chromatography and recrystallization. The purity of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate is essential for its use in scientific research.
Propriétés
Numéro CAS |
18418-22-9 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(2-phenyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)28-21-24-22-29-26(30-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
Clé InChI |
DDQKVLKHPDPJDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
Synonymes |
Palmitic acid (2-phenyl-1,3-dioxolan-4-yl)methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



